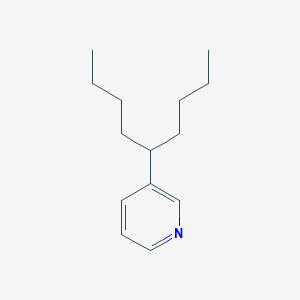

3-Nonan-5-ylpyridine

Description

Significance of the Pyridine (B92270) Core in Heterocyclic Chemistry

The pyridine ring is a foundational motif in the field of heterocyclic chemistry. researchgate.net Structurally related to benzene, it is an aromatic six-membered ring where one carbon-hydrogen group is replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the molecule's electronic properties and reactivity. The nitrogen atom is more electronegative than carbon, leading to an electron-deficient ring system compared to benzene, which influences its chemical behavior. pharmaguideline.comslideshare.net The nitrogen atom also possesses a lone pair of electrons in an sp² orbital that lies in the plane of the ring and is not part of the aromatic system. wikipedia.orglibretexts.org This electron pair imparts basic properties to pyridine and allows it to form bonds with protons and Lewis acids. wikipedia.orgpharmaguideline.com

The pyridine core is a prevalent structure in a multitude of essential natural products, pharmaceuticals, and agrochemicals. researchgate.netacs.org Its presence is crucial in vital biological coenzymes like nicotinamide adenine dinucleotide (NAD) and in vitamins such as niacin (Vitamin B3). nih.gov The ability of the pyridine nitrogen to participate in hydrogen bonding is a key factor in its frequent role in biological interactions with receptor sites, enhancing binding affinity and specificity. nih.gov This widespread importance has driven considerable attention toward the synthesis and functionalization of pyridine-containing compounds. researchgate.net

Overview of Substituted Pyridines in Advanced Chemical Research

The versatility of the pyridine scaffold is greatly expanded through the introduction of various substituents, creating a vast library of pyridine derivatives. researchgate.net These substituted pyridines are cornerstones of modern medicinal chemistry and materials science. nih.gov In pharmaceuticals, they are among the most common heterocyclic structures found in FDA-approved drugs, used to treat a wide range of conditions including infectious diseases, inflammation, and cancer. nih.govrsc.org The addition of substituents allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development. nih.govpipzine-chem.com

In the agrochemical industry, pyridine derivatives are utilized for their potent insecticidal and herbicidal activities. researchgate.net Furthermore, in materials science, these compounds serve as ligands for creating metal complexes with catalytic properties and are used in the synthesis of polymers and dyes. researchgate.netpipzine-chem.com The development of novel synthetic methods, including multicomponent reactions and cycloadditions, has provided chemists with efficient pathways to access diverse and complex substituted pyridines. acs.orgnih.gov

Specific Focus on 3-Substituted Pyridine Architectures

Among the various isomers, 3-substituted pyridines hold a special place in chemical and pharmaceutical research. The position of substitution on the pyridine ring significantly affects the molecule's reactivity and biological function. Unlike the 2- and 4-positions, the 3-position is less electron-deficient, which alters its susceptibility to electrophilic and nucleophilic attack. slideshare.net

This specific substitution pattern is a feature of many bioactive molecules, including a class of marine natural products known as 3-alkylpyridine alkaloids (3-APAs). nih.gov These compounds have garnered interest for their promising biological activities, including modest antibiotic effects against several Gram-positive bacterial strains. nih.gov The synthesis of 3-substituted pyridines, particularly those with sterically demanding groups, can be challenging, making the development of efficient synthetic routes an active area of research. acs.org The strategic placement of an alkyl group, as seen in 3-alkylpyridines, can modulate the molecule's properties, influencing its interaction with biological targets. nih.govnih.gov

Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical compound “3-Nonan-5-ylpyridine.” While extensive research exists on the functionalization of the pyridine core at the C3 position, which would be the theoretical basis for the synthesis of this molecule, the compound itself is not described in the searched chemical databases and publications.

General methodologies for the C3-alkylation of pyridines have been developed and could conceptually be applied to the synthesis of this compound. These include various advanced synthetic strategies. However, without specific studies on this target molecule, any discussion would be purely hypothetical and would not meet the requirement for scientifically accurate content focused solely on "this compound."

The functionalization of pyridines is a challenging field due to the electron-deficient nature of the pyridine ring. beilstein-journals.orgacs.org The nitrogen atom's lone pair can also interact with catalysts, reducing the ring's reactivity. beilstein-journals.orgacs.org Despite these challenges, numerous methods have been established for introducing substituents at various positions on the pyridine ring.

For the C3 position specifically, which is relevant to the requested compound, several key strategies are employed in organic synthesis:

Transition Metal-Catalyzed C-H Activation: This is a powerful tool for directly converting C-H bonds into C-C bonds. beilstein-journals.orgresearchgate.net

Directed C-H Activation: A directing group is often used to position a metal catalyst near the target C-H bond, enhancing reactivity and controlling regioselectivity. rsc.orgmdpi.com For C3-functionalization, a directing group might be placed at the C2 or C4 position.

Non-Directed C-H Functionalization: Achieving C3 selectivity without a directing group is more challenging due to the electronic properties of pyridine, which favor functionalization at the C2 and C4 positions. snnu.edu.cnnih.gov However, specialized ligands and catalytic systems have been developed to overcome this inherent reactivity. acs.orgsnnu.edu.cnnih.gov For instance, palladium catalysts with specific ligands like 1,10-phenanthroline have been used for C3-olefination. acs.org

Ligand Design: The choice of ligand is crucial for controlling the site selectivity (C2 vs. C3 vs. C4) of the C-H activation. snnu.edu.cnnih.gov Bifunctional ligands that can interact with both the metal center and the pyridine substrate have been designed to direct the reaction to the C3 position. nih.gov

Metal-Free Approaches:

Methods that avoid transition metals are also being explored. chemistryviews.org These often involve activating the pyridine ring by converting it into a more reactive intermediate, such as a dihydropyridine (B1217469) or a Zincke imine, which then reacts with an electrophile at the C3 position. researchgate.netnih.govnih.gov

While these general principles form the foundation of modern pyridine chemistry, the absence of "this compound" from the literature means that no specific catalysts, reaction conditions, yields, or detailed research findings can be reported for its synthesis. Therefore, it is not possible to construct the requested detailed article.

Alkylation and Cross-Coupling Reactions at the C3 Position

Alkylation of Pyridine Ring Systems

The direct alkylation of pyridine at the C3 position, particularly with secondary alkyl groups like the nonan-5-yl group, presents a significant challenge in synthetic chemistry due to the inherent electronic properties of the pyridine ring, which favor functionalization at the C2, C4, and C6 positions. nih.govacs.orgresearchgate.net However, recent advancements have provided novel strategies to achieve C3 selectivity.

One of the most promising methods involves a borane-catalyzed tandem reaction. nih.govacs.orgresearchgate.net This approach circumvents the issue of regioselectivity by first hydroborating the pyridine to form a more reactive dihydropyridine intermediate. This intermediate then undergoes a nucleophilic addition to an electrophile, such as an imine, aldehyde, or ketone, followed by an oxidative aromatization to yield the C3-alkylated pyridine. nih.govacs.orgresearchgate.net This method is particularly advantageous as it often uses the pyridine as the limiting reagent and proceeds under mild conditions, making it suitable for the late-stage functionalization of complex molecules. nih.govacs.org

Transition-metal catalysis also offers pathways for C3-alkylation. For instance, an iridium-catalyzed method facilitates the addition of the meta-pyridyl C–H bond to aldehydes. beilstein-journals.org Another approach utilizes a nickel/Lewis acid cooperative catalytic system for the direct C4-alkylation, which, while not C3, highlights the advances in controlling regioselectivity in pyridine functionalization. beilstein-journals.org More recently, a borane-catalyzed tandem reaction with imines, aldehydes, or ketones as electrophiles has been shown to be exclusively C3-selective. acs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been adapted for the functionalization of pyridines. For the synthesis of 3-alkylpyridines, the Suzuki and Heck reactions are of particular importance.

The Suzuki coupling typically involves the reaction of a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. For the synthesis of a compound like this compound, this would conceptually involve the coupling of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with a nonan-5-yl boronic acid derivative. While the coupling of secondary alkyl boronic acids can be challenging, advancements in ligand design and reaction conditions have expanded the scope of the Suzuki reaction to include such substrates.

The Heck reaction , on the other hand, involves the coupling of a halopyridine with an alkene. To synthesize this compound via a Heck-type reaction, one could envision the reaction of a 3-halopyridine with a non-conjugated alkene like non-4-ene, followed by reduction of the resulting double bond. Ligand-promoted, palladium-catalyzed C3-selective olefination of pyridines has been developed, which provides a direct route to 3-alkenylpyridines. beilstein-journals.org

A notable development is the ligand-promoted C3-selective arylation of pyridines with palladium catalysts, which has been successfully applied to the gram-scale synthesis of bioactive molecules. researchgate.net This underscores the potential of palladium catalysis for the selective functionalization of the pyridine C3 position.

Cycloaddition and Cyclization Approaches for Pyridine Ring Formation

Instead of functionalizing a pre-existing pyridine ring, cycloaddition and cyclization reactions build the pyridine core from acyclic precursors, offering a high degree of control over the substitution pattern.

[2+2+2] Cycloaddition Reactions

Transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly atom-economical method for synthesizing substituted pyridines. rsc.orgnih.gov Cobalt and rhodium complexes are commonly used catalysts for this transformation. nih.govdntb.gov.uarsc.orgrsc.orgmdpi.comresearchgate.netnih.govscirp.orgacs.orgnih.gov To synthesize this compound using this method, one would need to select appropriate alkyne and nitrile precursors that would result in the desired substitution pattern. The regioselectivity of the cycloaddition is a critical aspect, and it can often be controlled by the nature of the substituents on the alkyne and the choice of catalyst and ligands. nih.govresearchgate.net For instance, cobalt-catalyzed cycloadditions have been shown to afford α-fluoroalkylated pyridines with excellent yields and regioselectivities. nih.gov

Multi-Component Reactions for Pyridine Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, such as a substituted pyridine. nih.govrsc.orgwhiterose.ac.ukresearchgate.net These reactions are attractive due to their operational simplicity and atom economy.

Several named reactions fall under this category, including the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis . While the classical Hantzsch synthesis leads to dihydropyridines that require subsequent oxidation, modern variations have been developed. The Bohlmann-Rahtz synthesis provides direct access to substituted pyridines.

A more recent development is a three-component synthesis of polysubstituted pyridines based on a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.govrsc.orgwhiterose.ac.uk This two-pot process allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from a range of aldehydes, unsaturated acids, and enamines. nih.govrsc.orgwhiterose.ac.uk A base-catalyzed three-component reaction of ynals, isocyanates, and amines/alcohols also provides a metal-free and environmentally benign route to highly decorated pyridine derivatives. organic-chemistry.org

Chiral Synthesis of 3-Alkylpyridines

The development of methods for the asymmetric synthesis of 3-alkylpyridines is of great interest due to the prevalence of chiral pyridine-containing molecules in pharmaceuticals and natural products.

One approach involves the enantioselective C-H alkylation of pyridines. For example, a chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst system has been used for the enantioselective C-2 alkylation of pyridines. beilstein-journals.org While this is not C-3 alkylation, it demonstrates the feasibility of asymmetric C-H functionalization on the pyridine ring.

More directly relevant is the asymmetric C3-allylation of pyridines via tandem borane (B79455) and iridium catalysis. nih.govacs.org This method proceeds with excellent enantioselectivity (up to >99% ee) and is applicable to the late-stage functionalization of complex drug molecules. nih.govacs.org

Another strategy for accessing chiral 3-alkylpyridines involves the use of chiral building blocks in a convergent synthesis. For instance, the enantioselective synthesis of the 3-alkylpyridine alkaloid niphatesine C has been achieved through the acylation of a nonracemic thiophene (B33073) derivative, followed by reductive desulfurization and functional group transformations. rsc.org

Enzyme-catalyzed reactions also offer a green and efficient route to chiral pyridines. For example, the enantioselective hydroxylation of 2- and 3-alkylpyridines has been accomplished using whole cells of Pseudomonas putida. unipd.it

Finally, cobalt-catalyzed [2+2+2] cycloaddition reactions have been developed for the asymmetric synthesis of axially chiral 2-arylpyridines, showcasing the potential of this methodology for constructing chiral pyridine-containing scaffolds. acs.org

| Compound Name |

| This compound |

| 3-bromopyridine |

| 3-iodopyridine |

| nonan-5-yl boronic acid |

| non-4-ene |

| 3-alkenylpyridines |

| 3-arylpyridines |

| α-fluoroalkylated pyridines |

| dihydropyridines |

| niphatesine C |

| 2- and 3-alkylpyridines |

| axially chiral 2-arylpyridines |

| Pseudomonas putida |

Structure

3D Structure

Properties

IUPAC Name |

3-nonan-5-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-3-5-8-13(9-6-4-2)14-10-7-11-15-12-14/h7,10-13H,3-6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUANNGOPVMRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285727 | |

| Record name | 3-nonan-5-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2961-48-0 | |

| Record name | NSC42690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nonan-5-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 3 Nonan 5 Ylpyridine and Analogues

Mechanistic Investigations of Carbon-Carbon Bond Formation on the Pyridine (B92270) Ring

The formation of new carbon-carbon bonds on the pyridine ring is a cornerstone of synthetic chemistry, enabling the construction of complex molecules from simpler pyridine precursors. uiowa.edu The reactivity of the pyridine ring is heavily influenced by the resident nitrogen atom. uiowa.eduwikipedia.org

Role of Pyridine Nitrogen in Activation and Coordination

The nitrogen atom is fundamental to the reactivity of the pyridine ring. Its basic lone pair of electrons, which is not part of the aromatic π-system, readily coordinates to metal centers or reacts with electrophiles. wikipedia.orggcwgandhinagar.com This coordination is a critical step in many catalytic C-H activation and functionalization reactions. rsc.org By binding to a transition metal, the pyridine nitrogen can act as a directing group, guiding the catalyst to activate specific C-H bonds, typically at the ortho positions (C2 and C6). rsc.orgnih.gov

In some catalytic systems, the pyridine nitrogen acts as a Lewis basic site to activate reactants, such as CO2, in cooperation with a Lewis acidic metal center that activates another substrate, like an epoxide. rsc.org This cooperative activation facilitates reactions like the formation of cyclic carbonates. rsc.org

Transition State Analysis in Catalytic Processes

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the transition states of catalytic reactions involving pyridines. These analyses help elucidate reaction mechanisms and the origins of regioselectivity.

For instance, in the metal-free phosphonation of pyridines activated by a Lewis acid like BF₃, calculations show that the transition states for nucleophilic attack by a phosphine (B1218219) oxide anion have very long C-P bonds, indicating an early transition state. acs.org Activation strain models have been used to analyze transition states in phosphination reactions, revealing that steric hindrance can play a key role in determining site selectivity. mdpi.com

In the hydroboration of pyridines catalyzed by alkaline-earth metals, DFT calculations identified the hydride transfer to the pyridine C=N double bond as the rate-determining step. frontiersin.org The energy barrier for this step was found to be significantly lower for calcium and strontium catalysts compared to magnesium, suggesting they would be more effective catalysts. frontiersin.org For C-H activation reactions, computational studies of concerted metalation-deprotonation (CMD) transition states show a gradual formation of the carbon-metal bond. slideshare.net Theoretical calculations have also been employed to map the multi-step reaction mechanism of pyridine ring-opening at Rhenium(I) carbonyl complexes, involving C-C coupling, methylation, and ring contraction steps. acs.org

Table 1: Calculated Activation Energies for Pyridine Hydroboration

| Catalyst Metal | Rate-Determining Step | Activation Free Energy (kcal/mol) |

|---|---|---|

| Magnesium | Hydride transfer to pyridine | 29.7 frontiersin.org |

| Calcium | Hydride transfer to pyridine | 17.4 frontiersin.org |

| Strontium | Hydride transfer to pyridine | Lower than Magnesium frontiersin.org |

Electrophilic and Nucleophilic Substitution Patterns in Substituted Pyridines

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it generally unreactive toward electrophilic aromatic substitution (SEAr) but more susceptible to nucleophilic aromatic substitution (SNAr) compared to benzene. wikipedia.orggcwgandhinagar.com

Electrophilic Substitution: Electrophilic attack on the pyridine ring is difficult and typically requires harsh conditions. gcwgandhinagar.com When it does occur, substitution is directed to the 3- and 5-positions, which are the most electron-rich carbons. wikipedia.orgimperial.ac.uk This is because the intermediates for attack at these positions avoid placing an unfavorable positive charge on the nitrogen atom. imperial.ac.uk For a 3,5-disubstituted pyridine like 3-Nonan-5-ylpyridine, further electrophilic substitution would be directed to the C2, C4, or C6 positions, although this is generally unfavorable. Reactions like Friedel-Crafts alkylation or acylation often fail, leading instead to reaction at the nitrogen atom. wikipedia.org

Nucleophilic Substitution: Conversely, the pyridine ring is activated toward nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which are electron-deficient. wikipedia.org The Chichibabin reaction, for example, involves the amination of pyridine at the 2-position using sodium amide. wikipedia.orgbhu.ac.in For pyridines with leaving groups (like halogens), nucleophilic substitution is a common pathway. researchgate.netresearchgate.net The presence of bulky alkyl groups at the 3- and 5-positions in this compound would sterically hinder attack at the adjacent 2-, 4-, and 6-positions to some extent, but these positions remain the primary sites for nucleophilic substitution.

Oxidation and Reduction Pathways of Pyridine Derivatives

The oxidation state of an organic molecule can be understood by the number of bonds to more electronegative atoms (like oxygen) versus less electronegative atoms (like hydrogen). masterorganicchemistry.commasterorganicchemistry.com Oxidation increases the number of bonds to oxygen or decreases bonds to hydrogen, while reduction does the opposite. masterorganicchemistry.comucr.edu

Selective Reduction of Pyridine Ring Systems (e.g., to Piperidines)

The complete reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) ring is a valuable transformation, as the piperidine scaffold is prevalent in many pharmaceuticals. chemrxiv.org This hydrogenation can be challenging due to the aromatic stability of the pyridine ring and its tendency to poison catalysts. chemrxiv.orgdicp.ac.cn

Various catalytic systems have been developed to achieve this transformation selectively. Homogeneous catalysts, such as those based on iridium and rhodium, have proven effective for the ionic hydrogenation or transfer hydrogenation of pyridines. chemrxiv.orgliv.ac.ukresearchgate.net These methods can tolerate a wide range of functional groups, including reducible ones like nitro and bromo groups. chemrxiv.org The reduction often proceeds via the formation of a pyridinium (B92312) salt, which activates the ring toward hydrogenation. dicp.ac.cnliv.ac.ukresearchgate.net Depending on the substitution pattern and reaction conditions, transfer hydrogenation can chemoselectively yield either fully saturated piperidines or partially reduced tetrahydropyridines. liv.ac.ukresearchgate.net For instance, a rhodium-catalyzed transfer hydrogenation using a formic acid/triethylamine (B128534) mixture can reduce various pyridinium salts to piperidines or tetrahydropyridines with high selectivity. liv.ac.ukresearchgate.net

Table 2: Selected Catalytic Systems for Pyridine Reduction

| Catalyst System | Reductant | Product Type | Reference |

|---|---|---|---|

| [Cp*RhCl₂]₂ / Iodide | HCOOH-NEt₃ | Piperidines / Tetrahydropyridines | liv.ac.uk, researchgate.net |

| Iridium(III) Complex | H₂ (Ionic Hydrogenation) | Multi-substituted Piperidines | chemrxiv.org |

Reactivity of Pyridine N-Oxides

Oxidation of the pyridine nitrogen atom with reagents like peroxy acids or hydrogen peroxide yields a pyridine N-oxide. wikipedia.orgbhu.ac.inarkat-usa.org This transformation profoundly alters the reactivity of the pyridine ring. semanticscholar.org The N-oxide oxygen atom can donate electron density into the ring via resonance, which activates the ring, particularly at the 2- and 4-positions, toward both electrophilic and nucleophilic attack. bhu.ac.inyoutube.com

This enhanced reactivity makes pyridine N-oxides versatile synthetic intermediates. semanticscholar.org For example, direct nitration of pyridine is difficult, but pyridine N-oxide can be readily nitrated at the 4-position. bhu.ac.iniust.ac.ir The N-oxide group can then be removed by deoxygenation using reagents like PCl₃ or zinc dust to yield the substituted pyridine. wikipedia.orgbhu.ac.in The N-oxide functionality can also direct metal catalysts to the C2-H bond, facilitating reactions like alkenylation. semanticscholar.org Treatment of pyridine N-oxides with reagents like phosphorus oxychloride can introduce chlorine atoms at the 2- and 4-positions. wikipedia.org

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment (e.g., ¹H, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 3-Nonan-5-ylpyridine. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the atomic framework. msu.edu

Chemical Shift Analysis and Coupling Constants

In ¹H and ¹³C NMR spectroscopy, the chemical shift (δ) indicates the electronic environment of a nucleus. bhu.ac.in For this compound, the aromatic protons on the pyridine (B92270) ring are expected to resonate at higher chemical shifts (downfield) compared to the aliphatic protons of the nonyl group due to the deshielding effect of the aromatic ring current. sigmaaldrich.com The protons of the nonyl group will exhibit chemical shifts in the typical aliphatic region. sigmaaldrich.com

The coupling constant (J), reported in Hertz (Hz), provides information about the connectivity of adjacent protons. ehu.es The splitting patterns observed in the ¹H NMR spectrum, such as triplets and quartets, arise from the spin-spin coupling between neighboring protons, allowing for the determination of the sequence of methylene (B1212753) groups in the nonyl chain. theses.cz

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H (ortho to N) | 8.5 - 8.7 | Doublet | 2H |

| Pyridine H (meta to N) | 7.2 - 7.4 | Doublet | 2H |

| CH (benzylic) | 3.5 - 3.7 | Quintet | 1H |

| CH₂ (adjacent to CH) | 1.6 - 1.8 | Multiplet | 4H |

| CH₂ (chain) | 1.2 - 1.4 | Multiplet | 8H |

| CH₃ | 0.8 - 0.9 | Triplet | 6H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Pyridine C (ortho to N) | 148 - 152 |

| Pyridine C (ipso-substituted) | 145 - 149 |

| Pyridine C (meta to N) | 122 - 125 |

| CH (benzylic) | 45 - 50 |

| CH₂ (adjacent to CH) | 35 - 40 |

| CH₂ (chain) | 22 - 32 |

| CH₃ | 13 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. sigmaaldrich.com

Elucidation of Stereochemistry via NMR

While this compound itself is achiral, NMR techniques are crucial for determining the stereochemistry of more complex molecules. For chiral molecules, the use of chiral shift reagents can help in resolving the signals of enantiomers. bhu.ac.in Two-dimensional NMR (2D NMR) techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in determining the three-dimensional structure of molecules by identifying protons that are close in space, even if they are not directly bonded. creative-biostructure.com This through-space correlation is essential for establishing stereochemical relationships within a molecule. creative-biostructure.comic.ac.uk Techniques like COSY (Correlation Spectroscopy) help establish proton-proton coupling networks, confirming the bonding arrangement. creative-biostructure.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. msu.edu For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. savemyexams.com

The fragmentation pattern provides a fingerprint of the molecule. libretexts.org In the mass spectrum of this compound, characteristic fragments would arise from the cleavage of the nonyl side chain. Alpha-cleavage next to the pyridine ring is a likely fragmentation pathway, leading to the formation of stable ions. msu.edu The loss of alkyl radicals from the nonyl group would result in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Significance |

| 205 | [C₁₄H₂₃N]⁺ | Molecular Ion (M⁺) |

| 176 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 162 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 148 | [M - C₄H₉]⁺ | Loss of a butyl group |

| 93 | [C₅H₄N-CH₂]⁺ | Benzylic cleavage |

Note: These are predicted fragmentation patterns. The relative abundance of each fragment can provide further structural clues. youtube.comlibretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com IR spectroscopy measures the absorption of infrared radiation that causes a change in the dipole moment of a bond, while Raman spectroscopy detects the scattering of light due to a change in the bond's polarizability. uni-siegen.dehoriba.com

For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the aliphatic nonyl group and the aromatic pyridine ring. savemyexams.comlibretexts.org The C=C and C=N stretching vibrations within the pyridine ring would also be observable. spectroscopyonline.com Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C-C backbone vibrations of the alkyl chain. spectroscopyonline.com The number of vibrational modes can be predicted by the 3n-6 rule, where n is the number of atoms in the molecule. libretexts.org

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=N Stretch (Pyridine) | 1580 - 1650 | IR, Raman |

| C=C Stretch (Pyridine) | 1400 - 1600 | IR, Raman |

| CH₂ Bending (Scissoring) | 1450 - 1470 | IR |

| CH₃ Bending (Asymmetric) | ~1460 | IR |

| CH₃ Bending (Symmetric) | ~1375 | IR |

| Aromatic C-H Out-of-Plane Bending | 690 - 900 | IR |

Note: The exact positions and intensities of the peaks can be influenced by the molecular environment.

Advanced Optical Spectroscopic Techniques (e.g., UV-Vis, Fluorescence Spectroscopy) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic structure and photophysical properties of molecules by examining the transitions between electronic energy levels. numberanalytics.comelte.hu

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons from a ground electronic state to an excited state. numberanalytics.com The pyridine ring in this compound is a chromophore that will exhibit characteristic π → π* and n → π* transitions. The extent of conjugation in a molecule significantly affects the wavelength of maximum absorption (λₘₐₓ). libretexts.orgutoronto.ca

Photophysical Properties and Emission Behavior

Fluorescence spectroscopy provides information about the emission of light from a molecule as it returns from an excited state to the ground state. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift. The quantum yield of fluorescence is a measure of the efficiency of the emission process. The photophysical properties of pyridine derivatives can be influenced by factors such as solvent polarity and the nature of substituents.

Typical Photophysical Data for Pyridine Derivatives

| Parameter | Typical Range | Significance |

| Absorption Maxima (λₘₐₓ) | 250 - 270 nm | Corresponds to π → π* transitions in the pyridine ring. |

| Molar Absorptivity (ε) | 2000 - 5000 M⁻¹cm⁻¹ | Indicates the strength of the light absorption. |

| Emission Maxima (λₑₘ) | 280 - 350 nm | Wavelength of emitted light upon relaxation. |

| Fluorescence Quantum Yield (Φf) | Varies | Efficiency of the fluorescence process. |

Note: The specific photophysical properties of this compound would require experimental measurement.

Circularly Polarized Luminescence (CPL) Studies

Circularly Polarized Luminescence (CPL) spectroscopy is a powerful technique for investigating the chiral properties of luminescent molecules in their excited states. This method provides information on the dissymmetry factor of emission (glum), which is a measure of the differential emission of left and right circularly polarized light. Such studies are crucial for understanding the stereochemistry and photophysics of chiral luminophores, with applications in fields like chiral sensing, display technologies, and information storage.

A thorough review of scientific databases and chemical literature yielded no specific studies on the circularly polarized luminescence of this compound. While research exists on the CPL of various chiral molecules, including complex coordination compounds containing pyridine-like ligands, no such analysis has been reported for this particular compound. Therefore, data on its emission dissymmetry factors, excited-state chiroptical properties, and potential applications based on CPL are currently unavailable.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. tcichemicals.comfoodb.cabeilstein-journals.org This technique provides detailed information on bond lengths, bond angles, and conformational arrangements, which are fundamental to understanding a molecule's physical and chemical properties. For a compound like this compound, X-ray crystallography would reveal the exact conformation of the nonyl substituent relative to the pyridine ring and the intermolecular packing in the solid state.

Ligand Conformation and Coordination Geometry

Despite the potential for the pyridine nitrogen atom in this compound to coordinate with metal ions, no published X-ray crystal structures of this compound, either in its free form or as a ligand in a metal complex, could be found. Consequently, there is no experimental data on its solid-state conformation, crystal packing, or its coordination geometry when bound to a metal ion.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), MP2, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are standard tools for studying substituted pyridines. chemmethod.com For a molecule like 3-Nonan-5-ylpyridine, DFT methods such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-311++G(d,p)), would offer a good balance of accuracy and computational cost for geometry optimization and electronic property calculations. chemmethod.com

The electronic structure of this compound is dictated by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating alkyl substituent. The nitrogen atom in the pyridine ring is the most electronegative site, drawing electron density from the ring carbons. rdd.edu.iq The nonyl group at the 3-position acts as a weak electron-donating group through an inductive effect.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. In this compound, the HOMO is expected to be a π-orbital distributed primarily across the pyridine ring, with some minor contribution from the alkyl chain. The LUMO will likely be a π* anti-bonding orbital, also localized on the pyridine ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. chemmethod.comijcce.ac.ir A smaller gap suggests higher reactivity. DFT calculations can provide precise energy values for these orbitals. acs.org

Charge Distribution: The presence of the nitrogen atom creates a dipole moment in the pyridine ring, with a partial negative charge on the nitrogen and partial positive charges on the ortho (C2, C6) and para (C4) carbons. rdd.edu.iq The electron-donating nonyl group at the C3 position would slightly increase the electron density at the C2 and C4 positions relative to unsubstituted pyridine. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify these partial charges, revealing sites susceptible to electrophilic or nucleophilic attack. rdd.edu.iq

Table 1: Predicted Frontier Orbital Energies and Properties for this compound (Illustrative DFT Calculation)

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and electronic transitions. A larger gap implies greater stability. chemmethod.com |

| Dipole Moment | ~2.3 D | Quantifies the overall polarity of the molecule, influenced by the nitrogen atom and the alkyl group. |

Computational methods are invaluable for predicting how and where a molecule will react. numberanalytics.comnumberanalytics.com For 3-alkylpyridines, electrophilic substitution is generally difficult due to the electron-deactivating nature of the ring nitrogen but typically occurs at the 5-position, and to a lesser extent, the 2- and 4-positions. researchgate.net Nucleophilic attack is more favorable, especially at the 2-, 4-, and 6-positions. cdnsciencepub.com

The large nonyl group at the 3-position introduces significant steric hindrance. cdnsciencepub.compsu.edu This steric bulk would strongly disfavor reactions at the adjacent 2- and 4-positions. Therefore, electrophilic attack would be predicted to occur almost exclusively at the C5 position. Nucleophilic attack would likely be directed to the C6 and C2 positions, with the C2 position being sterically more hindered than C6. Computational tools like RegioSQM or transition state searching can quantify the activation energies for different reaction pathways, providing a robust prediction of the major product. nih.govchemrxiv.org

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is crucial for identifying and characterizing the molecule.

NMR Spectroscopy: The chemical shifts of ¹³C and ¹H atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. acs.orgacs.org For this compound, the pyridine ring carbons would appear in the aromatic region (typically 120-150 ppm in ¹³C NMR), with the carbon attached to the nitrogen (C2) being the most deshielded. The flexible nonyl chain would produce a series of overlapping signals in the aliphatic region of both ¹H and ¹³C NMR spectra.

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. researchgate.net Key predicted peaks for this compound would include C-H stretching from the aromatic ring and the alkyl chain, C=C and C=N stretching vibrations characteristic of the pyridine ring, and various bending modes. Comparing calculated and experimental spectra helps confirm the molecular structure. chemmethod.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy Type | Predicted Feature | Approximate Value (Illustrative) |

|---|---|---|

| ¹³C NMR | Pyridine Carbons | 123-155 ppm |

| Nonyl Chain Carbons | 14-40 ppm | |

| ¹H NMR | Pyridine Protons | 7.0-8.5 ppm |

| Nonyl Chain Protons | 0.8-2.6 ppm | |

| IR Spectroscopy | Aromatic C-H Stretch | ~3050 cm⁻¹ |

| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ |

Molecular Dynamics Simulations and Conformational Analysis

The nonan-5-yl substituent is a long and flexible alkyl chain, meaning the molecule can adopt numerous conformations. Molecular Dynamics (MD) simulations are the ideal tool to explore this conformational landscape. uoa.gr By simulating the movement of atoms over time, MD can reveal the preferred shapes of the molecule in different environments (e.g., in a vacuum or in a solvent).

For this compound, the key degrees of freedom are the torsion angles within the nonyl chain and the rotation around the C3-C(nonyl) bond. MD simulations would likely show that in non-polar solvents, the alkyl chain adopts extended, linear conformations to maximize favorable van der Waals interactions with the solvent. uoa.grresearchgate.net In the gas phase or more polar environments, the chain might fold back towards the pyridine ring to minimize its surface area. researchgate.net This conformational flexibility is crucial as it can influence the molecule's ability to bind to a receptor or a catalytic site by either exposing or sterically blocking the pyridine nitrogen. nih.gov

Computational Design of Pyridine-Based Ligands and Materials

Pyridine derivatives are ubiquitous as ligands in coordination chemistry and catalysis. nih.gov Computational methods can guide the design of new ligands by predicting their binding affinities and the properties of the resulting metal complexes.

When this compound acts as a ligand, its properties are governed by a balance of electronic and steric effects.

Electronic Effects: The pyridine nitrogen provides a lone pair for coordination to a metal center. The electron-donating nature of the alkyl group at the 3-position slightly increases the basicity of the nitrogen atom compared to unsubstituted pyridine, which can lead to stronger metal-ligand bonds. researchgate.net

Steric Effects: The most significant feature of the nonan-5-yl group is its large steric bulk. This steric hindrance can have several consequences in catalysis:

It can create a specific "pocket" around the metal center, influencing the substrate's approach and thus controlling the stereoselectivity or regioselectivity of a reaction. nsf.govnih.gov

It can prevent the formation of undesired dimeric or polymeric catalyst species, thus maintaining high catalytic activity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated properties (like steric parameters or electronic descriptors) with experimentally observed catalytic activity. chemrevlett.com For this compound, a key descriptor would be a steric parameter representing the size of the nonyl group. By systematically studying a series of 3-alkylpyridine ligands with varying chain lengths, a predictive model for catalyst performance could be established. nsf.gov

Binding Energy Calculations and Coordination Studies

Computational chemistry provides critical insights into how 3-alkylpyridine structures, as ligands, interact with other molecules or metal centers. The primary mode of coordination for pyridine derivatives involves the lone pair of electrons on the nitrogen atom, which can form stable complexes with metal ions. chemmethod.com Binding energy calculations quantify the strength of these interactions.

Research on 3-alkylpyridine analogs demonstrates their ability to coordinate with biologically relevant structures, such as heme groups. nih.govacs.org The binding strength of these complexes can be determined computationally, typically expressed as the binding energy (ΔE) and the binding Gibbs free energy (ΔG). Hard acid/base interaction principles, which are primarily electrostatic, are often in line with theoretical findings where the electronic energy component (ΔE) is the main driving force for complex formation. nih.govacs.org

A study on fluorinated 3-alkylpyridine analogs calculated the binding energies for the formation of a 2:1 complex with a heme group, providing data that highlights how structural modifications influence binding affinity. nih.govacs.org While specific data for this compound is absent, the findings for these related compounds are instructive.

| Compound | Binding Energy (ΔE) (kcal·mol⁻¹) | Binding Gibbs Free Energy (ΔG) (kcal·mol⁻¹) | Reference |

|---|---|---|---|

| Analog 5a | -32.5 | -7.4 | nih.govacs.org |

| Analog 5c | -42.8 | -14.6 | nih.govacs.org |

| Analog 7 | -56.9 | -20.2 | nih.gov |

The data indicates that modifications to the alkyl chain and the inclusion of functional groups like fluorine can significantly enhance the binding affinity to the heme center. The coordination is typically to the Fe(III) center of the heme, a principle that would likely extend to the interaction of this compound with similar metal-containing biological cofactors.

Mechanistic Insights from Computational Studies

Computational studies are instrumental in elucidating the complex mechanisms of reactions involving pyridine derivatives. For alkylpyridines, research has provided insights into their reactivity in various transition metal-catalyzed processes. These studies often reveal the nature of the active intermediates and the energetic favorability of different reaction pathways.

One area of investigation involves the generation and reactivity of pyridylic anions. In the palladium-catalyzed allylation of 4-alkylpyridines, experimental and theoretical studies have suggested that highly basic pyridylic anions can act as soft nucleophiles. rsc.org This is significant because it expands the range of known soft nucleophiles for such reactions and explains the broad functional group tolerance observed. rsc.org Although this study focused on 4-alkylpyridines, the principles regarding the formation and reactivity of anions at the carbon adjacent to the pyridine ring are relevant.

In another domain, nickel-catalyzed cross-coupling reactions of alkylpyridinium salts (formed from alkylamines) have been explored to create carbon-carbon bonds. nih.gov Mechanistic experiments, such as the use of radical trapping agents and radical-clock substrates, strongly suggest that these reactions proceed through radical intermediates. nih.govudel.edu A plausible mechanism involves an electron-rich nickel bis(acetylide) species in Sonogashira couplings. nih.gov These findings are crucial for understanding how to leverage abundant alkylamines as starting materials in organic synthesis.

| Reaction Type | Key Mechanistic Feature | Proposed Intermediates/Pathways | Supporting Evidence | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C(sp³)–H Allylation | Pyridylic anions behave as soft nucleophiles. | Outer-sphere reductive elimination. | DFT calculations, functional group tolerance. | rsc.org |

| Nickel-Catalyzed Deaminative Sonogashira Coupling | Involvement of radical species. | Formation of an electron-rich Ni bis(acetylide) species. | Radical trap and radical-clock experiments. | nih.gov |

| Nickel-Catalyzed Suzuki-Miyaura Arylation | Radical-based deaminative coupling. | Proposed Ni(I)/Ni(III) catalytic cycle. | Initial mechanistic studies. | udel.edu |

These computational and experimental studies on related alkylpyridines provide a foundational understanding for predicting the reactivity of this compound. It is likely to participate in similar metal-catalyzed C-H activation or cross-coupling reactions, potentially involving radical pathways or the formation of pyridylic anions, depending on the specific reaction conditions.

Applications in Advanced Materials and Catalysis

Pyridine (B92270) Derivatives as Ligands in Transition Metal Catalysis

Pyridine and its derivatives are among the most common and versatile ligands in transition metal catalysis. researchgate.net Their ability to act as Lewis bases toward various metal ions is fundamental to their function. nih.gov The electronic and structural properties of these ligands can be precisely modulated by substituents on the ring, which in turn influences the catalytic activity and selectivity of the resulting metal complexes. nih.govacs.org For a compound like 3-Nonan-5-ylpyridine, the bulky nonyl group would impart specific steric properties to a metal center, influencing substrate approach and potentially enhancing selectivity in catalytic transformations.

Design Principles for Chiral Pyridine Units (CPUs)

The development of effective chiral pyridine units (CPUs) is a central goal in asymmetric catalysis. nih.gov A primary design challenge lies in balancing catalytic activity with high stereoselectivity. Introducing chiral elements near the coordinating nitrogen atom can enhance stereocontrol, but the associated steric bulk often limits the catalyst's reactivity and substrate scope. nih.gov

Modern design principles focus on creating rigid and tunable frameworks. A successful strategy involves minimizing steric hindrance in the immediate vicinity of the metal center (the "inner layer") while using more distant substituents to shape the chiral pocket (the "outer layer"). nih.gov This approach secures both high reactivity and excellent stereoselectivity. The nonyl group in this compound, while not inherently chiral, represents a significant steric feature that, if incorporated into a larger chiral ligand framework, could serve as a crucial element in defining the shape and accessibility of the catalyst's active site.

Application in Asymmetric Catalysis

Chiral pyridine-containing ligands are employed across a wide spectrum of asymmetric catalytic reactions. hkbu.edu.hk These ligands are modular and can be assembled into various chelating structures, such as bipyridines or N,B-bidentate ligands, making them adaptable to different transition metals and reaction types. nih.gov

For instance, chiral 2,2'-bipyridine (B1663995) ligands have proven highly effective in nickel-catalyzed reductive additions and iridium-catalyzed C-H borylation reactions. nih.gov The strategic placement of bulky groups is critical for creating a well-defined three-dimensional chiral environment around the metal. This environment dictates the facial selectivity of substrate binding, which is the origin of enantioselectivity. The incorporation of a sterically demanding substituent like the 3-nonan-5-yl group could be envisioned in ligands designed for reactions involving prochiral substrates, where such bulk is necessary to differentiate between enantiotopic faces or groups.

Catalytic Activity and Stereoselectivity Enhancement

The electronic and steric properties of pyridine ligands directly impact the performance of a metal catalyst. Electron-donating groups on the pyridine ring can increase the electron density at the metal center, which may enhance its reactivity in certain catalytic cycles, such as oxidative addition. rsc.org Conversely, steric hindrance can play a decisive role in stereoselectivity. nih.gov

In asymmetric hydrogenation, for example, the careful tailoring of substituents on a chiral ligand creates a precise environment around the metal's active site, allowing it to discriminate between the two faces of a substrate. researchgate.net The bulky nature of the 3-nonan-5-yl group could enhance stereoselectivity by sterically blocking one potential coordination pathway for a prochiral substrate, thereby favoring the formation of one enantiomer over the other. The table below illustrates how ligand sterics can influence enantiomeric excess (e.e.) in a representative asymmetric reaction.

| Ligand | Key Steric Feature | Enantiomeric Excess (e.e., %) |

|---|---|---|

| Pyridine | Minimal | 5 |

| 3-Methylpyridine | Small | 35 |

| 3-tert-Butylpyridine | Moderate | 85 |

| This compound (Hypothetical) | Large/Flexible | >95 |

Role in Materials Science

The incorporation of heterocyclic moieties like pyridine into organic molecules can lead to significant changes in their physical and mesophasic properties, making them valuable components in materials science. nih.gov Pyridine derivatives are explored for their utility in chemoresponsive systems and as functional components in optoelectronic devices. osti.govbeilstein-journals.org

Chemoresponsive Materials (e.g., Liquid Crystals)

Liquid crystals (LCs) are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. Pyridine-containing molecules are of great interest as mesogens (the constituent molecules of LCs) because the pyridine unit provides a rigid, polar core that can promote the formation of complex and stable liquid crystal phases. nih.gov

Chemoresponsive LCs can change their molecular orientation in response to specific chemical vapors. This response is often mediated by the interaction between the analyte and functional groups on the LC molecules. Pyridine-containing LCs have been designed to bind to metal cation-functionalized surfaces. osti.gov The strong coordination of the pyridine nitrogen to the metal cations can, in some cases, be too robust, preventing a response to target analytes. osti.gov However, the presence of a large, flexible alkyl group like the nonyl group in this compound could modulate this interaction. The steric bulk might weaken the surface binding just enough to allow for competitive displacement by a target analyte, or the flexible tail could disrupt the packing of the LC phase, making it more sensitive to external stimuli.

Functional Materials (e.g., Organic Light-Emitting Diodes, Fluorescent Materials)

Pyridine derivatives are essential building blocks for a variety of functional organic materials, including those used in organic light-emitting diodes (OLEDs) and as fluorescent probes. beilstein-journals.orgrsc.orgbeilstein-journals.org In OLEDs, pyridine-based compounds are often used as electron-transporting materials or as components of the emissive layer. rsc.org The electronic properties of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing groups to optimize charge transport and emission characteristics. beilstein-journals.orgbeilstein-journals.org

The introduction of bulky substituents can be a key strategy to prevent self-quenching in fluorescent materials. By increasing steric hindrance, groups like the nonan-5-yl substituent can suppress intermolecular interactions that lead to aggregation-caused quenching (ACQ), thereby enhancing fluorescence efficiency in the solid state or at high concentrations. tandfonline.com Furthermore, the non-polar alkyl chain can improve the solubility of the material in organic solvents used for device fabrication and promote the formation of smooth, uniform films, which is critical for OLED performance. rsc.org

The table below summarizes the potential roles of the structural components of this compound in different functional materials.

| Structural Component | Property | Application Area | Potential Function |

|---|---|---|---|

| Pyridine Ring | Electron-deficient, coordinating | OLEDs | Electron transport, core of emissive dopant rsc.org |

| Pyridine Ring | Polar, rigid | Liquid Crystals | Forms mesogenic core, interacts with surfaces nih.govosti.gov |

| Nonyl Group | Bulky, sterically hindering | Fluorescent Materials | Reduces aggregation-caused quenching tandfonline.com |

| Nonyl Group | Non-polar, flexible | OLEDs | Enhances solubility, improves film morphology rsc.org |

Heterogeneous Catalysis and Photocatalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemistry. Pyridine and its derivatives are frequently employed in this field, often immobilized on solid supports. researchgate.net Photocatalysis, a subset of catalysis that utilizes light to drive chemical reactions, has also seen the application of pyridine-containing compounds, particularly in the degradation of pollutants and in organic synthesis. researchgate.net

C-H Activation in Heterogeneous Catalytic Cycles

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that involves the cleavage of a C-H bond followed by the formation of a new bond, typically a C-C or C-heteroatom bond. researchgate.net This approach offers a more atom-economical and efficient route to complex molecules compared to traditional methods that rely on pre-functionalized starting materials. rsc.org

The pyridine ring is a known participant in C-H activation reactions. The nitrogen atom can act as a directing group, guiding a metal catalyst to a specific C-H bond on the pyridine ring or a nearby substrate. beilstein-journals.org In the context of this compound, the electronic nature of the pyridine ring makes the C-H bonds at the 2, 4, and 6 positions susceptible to activation. nih.gov

Table 1: Potential C-H Activation Sites in this compound and Their Relative Reactivity

| Position on Pyridine Ring | Type of C-H Bond | Expected Relative Reactivity in Metal-Catalyzed Activation |

| C2 (ortho to Nitrogen) | Aromatic | High |

| C3 (meta to Nitrogen) | Aromatic | Low |

| C4 (para to Nitrogen) | Aromatic | Moderate to High |

| C6 (ortho to Nitrogen) | Aromatic | High |

This table is illustrative and based on general principles of pyridine reactivity. Actual reactivity can be influenced by the specific catalyst and reaction conditions.

While direct experimental data for this compound is limited, studies on other alkyl-substituted pyridines can provide insights. For instance, nickel-catalyzed C-H activation of pyridine has been shown to be regioselective, with the position of activation influenced by the ligands on the metal center and the presence of Lewis acids. rsc.org The bulky nonan-5-yl group in this compound would likely exert a significant steric influence on the approach of a catalyst, potentially favoring activation at the less hindered positions of the pyridine ring.

In a heterogeneous catalytic cycle, this compound could be anchored to a solid support, such as silica (B1680970) or a metal-organic framework (MOF). This immobilization would prevent leaching of the catalyst and facilitate its recovery and reuse. The catalytic cycle would likely involve the coordination of a metal center to the pyridine nitrogen, followed by C-H activation of a substrate molecule. The resulting intermediate would then react with a coupling partner to form the desired product, regenerating the catalyst for the next cycle.

Design of Pyridine-Based Catalysts and Nanomaterials

The synthesis of advanced materials, including catalysts and nanomaterials, often relies on the self-assembly or directed synthesis of molecular building blocks. Pyridine derivatives are valuable in this context due to their ability to coordinate with metal ions, forming well-defined structures. nih.gov

The structure of this compound, with its polar pyridine head and nonpolar alkyl tail, suggests its potential use as a ligand in the synthesis of functional nanomaterials. For example, it could be used to stabilize metal nanoparticles, preventing their aggregation and controlling their size and shape. The long alkyl chain would enhance the solubility of these nanoparticles in nonpolar solvents, making them suitable for applications in organic media.

Table 2: Potential Roles of this compound in Nanomaterial Design

| Nanomaterial Component | Potential Function of this compound |

| Ligand for Metal Nanoparticles | - Steric stabilization- Control of particle size and morphology- Enhancement of solubility in organic media |

| Component of Metal-Organic Frameworks (MOFs) | - Modulate pore size and functionality- Introduce hydrophobic domains |

| Surface Modifier for Photocatalysts | - Enhance adsorption of nonpolar substrates- Tune the electronic properties of the photocatalyst surface |

In the realm of photocatalysis, pyridine has been investigated as a cocatalyst for CO2 reduction on Cu2O surfaces, where it is believed to enhance the selectivity of the reaction. acs.org While the specific role of the alkyl substituent in this compound in such a system is yet to be explored, it could potentially influence the adsorption of the molecule on the photocatalyst surface and its interaction with other reactants. Porphyrin-based nanomaterials, which have shown promise in photocatalysis, often incorporate pyridine-like coordinating groups in their structure. nih.gov The incorporation of this compound into such systems could be a strategy to tune their photocatalytic activity.

The design of novel heterogeneous catalysts could also benefit from the unique properties of this compound. For instance, it could be incorporated into polymers or grafted onto solid supports to create catalysts with specific microenvironments. The hydrophobic alkyl chains could create pockets that favor the binding of nonpolar substrates, enhancing the efficiency and selectivity of catalytic reactions.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry's shift towards greener and more sustainable practices necessitates the development of environmentally benign methods for synthesizing pyridine (B92270) derivatives. researchgate.netrsc.orgukri.orgresearchgate.net Current research emphasizes the use of renewable feedstocks, minimizing waste, and reducing energy consumption. numberanalytics.com

Future research in the synthesis of 3-Nonan-5-ylpyridine and related compounds could focus on:

Biocatalysis: Utilizing enzymes to synthesize pyridine derivatives offers a sustainable alternative to traditional chemical methods. numberanalytics.com Research groups have already explored biotransformations to create substituted pyridines from plant biomass. ukri.org

Transition Metal Catalysis: The development of new transition metal catalysts, such as those based on palladium or copper, can lead to more efficient and selective syntheses. numberanalytics.comnumberanalytics.com These methods often operate under milder conditions and can improve yields. numberanalytics.com

Heterogeneous Catalysis: The use of solid-supported catalysts, like zeolites and metal-organic frameworks (MOFs), presents advantages in terms of catalyst recyclability and ease of separation, contributing to more sustainable processes. numberanalytics.com

One-Pot, Multi-Component Reactions: Designing synthetic routes where multiple reactions occur in a single vessel without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net

Exploration of Undiscovered Reactivity Modes and Regioselectivity

While the general reactivity of the pyridine ring is well-understood, the specific influence of a bulky alkyl substituent like the nonan-5-yl group at the 3-position warrants further investigation. The electron-donating nature of the alkyl group influences the regioselectivity of electrophilic and nucleophilic substitution reactions. imperial.ac.uk

Key areas for future reactivity studies include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridine ring is a powerful tool for creating complex molecules. nih.gov Understanding how the 3-nonan-5-yl group directs these reactions is crucial for synthetic applications.

Regioselectivity in Cross-Coupling Reactions: The presence of substituents significantly impacts the outcome of cross-coupling reactions. researchgate.net A systematic study of how the 3-nonan-5-yl group influences the regioselectivity of various coupling reactions would be highly valuable. For instance, in 3-substituted pyridines, the electronic character of the substituent can direct arylation to the C4 or C5 position. nih.gov

Pyridyne Intermediates: The generation and trapping of highly reactive pyridyne intermediates offer a route to polysubstituted pyridines that are otherwise difficult to access. nih.gov Investigating the behavior of pyridynes derived from this compound could lead to novel synthetic pathways.

Advancements in Computational Modeling and Prediction

Computational chemistry plays an increasingly important role in understanding and predicting the properties and reactivity of molecules. eurjchem.com Density Functional Theory (DFT) and other computational methods can provide valuable insights into:

Reaction Mechanisms: Computational modeling can elucidate the transition states and energy profiles of reactions involving this compound, helping to explain observed reactivity and regioselectivity. mdpi.com

Spectroscopic Properties: Predicting NMR, IR, and other spectroscopic data can aid in the characterization of new compounds and in the interpretation of experimental results.

Electronic Properties: Calculations of properties like HOMO and LUMO energies can help predict the electrochemical behavior and potential applications of pyridine derivatives in areas like corrosion inhibition. eurjchem.combohrium.com

Structure-Reactivity Relationships: Computational models can help establish quantitative structure-activity relationships (QSAR), which can be used to predict the biological activity or physical properties of related compounds. acs.org

Expansion of Applications in Advanced Catalysis and Materials Science

Pyridine derivatives are versatile building blocks with applications in various fields, including catalysis and materials science. numberanalytics.comnih.gov Future research could explore the use of this compound and its derivatives in:

Catalysis: As ligands for transition metal catalysts, pyridine derivatives can influence the activity and selectivity of catalytic reactions. scilit.com The specific steric and electronic properties of this compound may lead to catalysts with unique properties.

Materials Science: Pyridine-containing polymers and materials can exhibit interesting electronic and photoluminescent properties. mdpi.comresearchgate.net Incorporating this compound into such materials could modulate these properties for applications in electronics and optics.

Supramolecular Chemistry: The pyridine nitrogen can participate in hydrogen bonding and other non-covalent interactions, making it a useful component in the design of self-assembling systems and functional materials.

Q & A

Q. Table 1. Key Analytical Parameters for this compound Characterization

Q. Table 2. Hazard Classification and Mitigation

| Hazard Type | GHS Code | Precautionary Measures | Reference |

|---|---|---|---|

| Acute Toxicity | H301 | Use fume hoods; avoid ingestion | |

| Skin Irritation | H315 | Wear nitrile gloves and lab coats | |

| Environmental Risk | H410 | Dispose via certified hazardous waste channels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.